molecular formula C13H12BrNO5 B2870168 6-bromo-N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 683249-48-1

6-bromo-N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2870168
CAS No.: 683249-48-1
M. Wt: 342.145
InChI Key: VIPBSNCIQJAPDT-UHFFFAOYSA-N
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Description

6-bromo-N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 683249-48-1) is a synthetically modified coumarin derivative of significant interest in medicinal chemistry and oncology research. This compound is a key intermediate for developing novel therapeutic agents, particularly in the investigation of antitumor compounds. Its core structure is based on the 3-carboxamide coumarin scaffold, which is extensively studied for its diverse biological activities. A primary research application for this chemotype is in the synthesis of novel heterocyclic compounds for evaluating in vitro antitumor activity . Research on closely related 6-bromocoumarin structures has demonstrated promising cytotoxic activity against cancer cell lines, including liver carcinoma (HEPG2), making it a valuable scaffold for developing new anticancer candidates . Furthermore, the coumarin core is a recognized pharmacophore in the design of enzyme inhibitors . Coumarin derivatives are investigated as potential inhibitors for pivotal disease-related enzymes, including the cyclooxygenase (COX-II) isoform, a key inflammatory marker, and carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in various human solid tumors and play a critical role in tumor progression . The structure-activity relationship (SAR) of such compounds can be explored by modifying the hydroxyethyl side chain, offering a handle for further chemical functionalization to optimize potency and selectivity. This product is intended for research purposes in chemical synthesis and biochemical screening and is For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-N-(2-hydroxyethyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO5/c1-19-10-6-8(14)4-7-5-9(12(17)15-2-3-16)13(18)20-11(7)10/h4-6,16H,2-3H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPBSNCIQJAPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents
6-Bromo-N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (Target) C₁₃H₁₂BrNO₅ 342.15* 6-Br, 8-OCH₃, N-(2-hydroxyethyl)
6-Bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide C₁₄H₁₄BrNO₅ 356.17 6-Br, 8-OCH₃, N-(2-methoxyethyl)
6-Bromo-8-methoxy-N-(tetrahydro-2-furanylmethyl)-2-oxo-2H-chromene-3-carboxamide C₁₆H₁₆BrNO₅ 382.21 6-Br, 8-OCH₃, N-(tetrahydrofuran-2-ylmethyl)
6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide C₁₈H₁₅BrNO₅ 414.23 6-Br, 8-OCH₃, N-(4-methoxyphenyl)
8-Bromo-6-chloro-N-ethyl-N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide C₁₄H₁₃BrClNO₄ 374.62 8-Br, 6-Cl, N-ethyl, N-(2-hydroxyethyl)
6-Bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide C₁₈H₂₀BrNO₄ 398.26 6-Br, 8-OCH₃, N-cyclohexyl, N-methyl
Key Observations:
  • Hydroxyethyl vs.
  • Aryl vs.
  • Halogen Variations : Chloro (Cl) substitution at position 6 (e.g., ) may increase electronegativity and influence binding affinity in biological targets.
Hydrogen Bonding and Crystal Packing

The 2-hydroxyethyl group in the target compound facilitates intermolecular hydrogen bonding, as observed in related coumarin derivatives . For example, 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid forms hydrogen bonds with dimethylformamide solvent molecules . Such interactions are critical for stabilizing crystal structures and modulating solubility.

Antimicrobial Activity

Coumarin derivatives with bromo and methoxy substituents demonstrate notable antimicrobial properties. For instance, 6-bromo-8-nitro-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (compound 8 in ) showed activity against Gram-positive bacteria. The hydroxyethyl group in the target compound may enhance bioavailability due to improved water solubility .

Solubility and Conformational Effects

The 2-hydroxyethyl group can induce a more extended conformation in polymeric matrices, as seen with 2-hydroxyethyl methacrylate (HEMA) . This property may influence the compound’s interaction with biological membranes or synthetic polymers.

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